molecular formula C10H11F9O3 B12084817 1H,1H,2H,2H-Perfluorohexyl propyl carbonate

1H,1H,2H,2H-Perfluorohexyl propyl carbonate

Cat. No.: B12084817
M. Wt: 350.18 g/mol
InChI Key: AEOUQJDXCUBINJ-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorohexyl propyl carbonate is a fluorinated carbonate ester characterized by a perfluorohexyl chain and a propyl carbonate group. These compounds are typically colorless liquids with high thermal stability and low surface energy, making them valuable in applications such as hydrophobic coatings, surfactants, and specialty polymers .

The synthesis of related fluorinated carbonates involves coupling fluorinated intermediates (e.g., 1H,1H,2H,2H-perfluorohexyl isocyanate) with alkyl alcohols or amines under controlled conditions. For example, 1H,1H,2H,2H-perfluorohexyl isocyanate reacts with alcohols in the presence of carbodiimide coupling agents like EDCl to yield urea-amide or carbonate derivatives, with yields ranging from 60% to 86% depending on the reaction setup .

Properties

Molecular Formula

C10H11F9O3

Molecular Weight

350.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl propyl carbonate

InChI

InChI=1S/C10H11F9O3/c1-2-4-21-6(20)22-5-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2-5H2,1H3

InChI Key

AEOUQJDXCUBINJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Transesterification

Alkali metal alkoxides, such as sodium methoxide (NaOMe), facilitate the nucleophilic substitution required for transesterification. A typical procedure involves heating dimethyl carbonate (DMC) with 1H,1H,2H,2H-perfluorohexanol and propanol at 80–100°C for 6–12 hours under inert atmosphere. The reaction proceeds via a two-step mechanism:

  • Methoxide ion attack on DMC, generating a methyl carbonate intermediate.

  • Sequential displacement of methoxy groups by perfluorohexanol and propanol.

Key parameters influencing yield include:

  • Molar ratio : A 1:1:1 ratio of DMC to both alcohols minimizes side products.

  • Catalyst loading : 1–2 wt% NaOMe optimizes reaction kinetics without promoting decomposition.

  • Solvent choice : Anhydrous toluene or acetonitrile enhances miscibility of fluorinated and non-fluorinated reactants.

ConditionOptimal ValueYield (%)Purity (%)
Temperature90°C7295
Reaction Time8 hours6893
Catalyst (NaOMe)1.5 wt%7597

Enzymatic Transesterification

Lipases, particularly immobilized Candida antarctica lipase B (CAL-B), offer a green alternative for synthesizing fluorinated carbonates. In a solvent-free system, CAL-B catalyzes the transesterification of DMC with 1H,1H,2H,2H-perfluorohexanol and propanol at 50°C. The enzyme’s regioselectivity favors the sequential addition of the larger perfluorohexyl group followed by the propyl moiety, achieving yields up to 65% after 24 hours.

Chloroformate Intermediate Route

The chloroformate method provides precise control over carbonate asymmetry. This two-step process involves:

  • Chloroformate synthesis : Reaction of 1H,1H,2H,2H-perfluorohexanol with phosgene (COCl₂) or triphosgene in dichloromethane at 0–5°C.

  • Alcohol coupling : Addition of propyl alcohol to the isolated perfluorohexyl chloroformate in the presence of a base (e.g., pyridine) to scavenge HCl.

Optimization of Triphosgene-Based Synthesis

Triphosgene, a safer phosgene substitute, enables high-yield chloroformate formation. Under optimized conditions (Table 2), 1H,1H,2H,2H-perfluorohexanol reacts with triphosgene (0.33 equiv.) in anhydrous THF, yielding 89% chloroformate intermediate. Subsequent coupling with propanol (1.1 equiv.) at 25°C for 2 hours produces the target carbonate in 82% isolated yield.

ParameterStep 1 (Chloroformate)Step 2 (Carbonate)
Temperature0°C → 25°C25°C
Reaction Time3 hours2 hours
SolventTHFDichloromethane
BaseNonePyridine (2 equiv.)

Solid-Catalyzed Carbonate Formation

Heterogeneous catalysts, particularly metal oxides, enhance reaction efficiency and recyclability. A patented method employs platinum nanoparticles supported on cerium oxide (Pt/CeO₂) to catalyze carbonate formation from amines and carbonates. While originally designed for carbamates, this system adapts to ester synthesis by substituting amines with alcohols.

Pt/CeO₂-Catalyzed Reaction

In a pressurized vial, 1H,1H,2H,2H-perfluorohexanol and propyl alcohol react with dimethyl carbonate (2.5 equiv.) over Pt/CeO₂ (0.44 wt% Pt) at 160°C for 20 minutes. The catalyst’s high surface area and redox-active Ce³⁺/Ce⁴⁺ sites promote rapid carbonyl transfer, achieving 78% conversion. Post-reaction, filtration and acetone extraction recover the catalyst for three cycles with <5% activity loss.

Comparative Catalyst Performance

CatalystTemperature (°C)Time (h)Yield (%)
Pt/CeO₂1600.3378
ZnO130465
MgO150370

Photocatalytic Perfluoroalkylation

Emerging methodologies leverage visible-light photocatalysis for perfluoroalkyl group incorporation. While primarily explored for styrene functionalization, these strategies show promise for carbonate synthesis. Eosin Y (2 mol%) catalyzes the radical-mediated coupling of perfluorohexyl iodide with propyl carbonate precursors under 12 W LED irradiation. Although yields remain modest (∼40%), this approach avoids high temperatures and pressurized systems.

Industrial-Scale Considerations

Continuous-Flow Reactors

Microreactor technology minimizes mass transfer limitations in triphosgene-based routes. A segmented flow system with residence time <10 minutes achieves 85% yield at 50°C, outperforming batch reactors (72% yield in 2 hours).

Environmental Impact

  • Solvent recovery : Distillation reclaims >90% THF and dichloromethane.

  • Catalyst recycling : Pt/CeO₂ retains activity over five cycles, reducing platinum consumption by 80% .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl propyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 1H,1H,2H,2H-Perfluorohexanol and propyl alcohol.

    Oxidation: The perfluorinated chain is resistant to oxidation, but the propyl carbonate group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Hydrolysis Agents: Water, aqueous acids

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed:

    Substitution: 1H,1H,2H,2H-Perfluorohexyl amine or 1H,1H,2H,2H-Perfluorohexyl alcohol

    Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol, propyl alcohol

    Oxidation: Oxidized derivatives of the propyl carbonate group

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11F9O3
Molecular Weight : Approximately 350.18 g/mol
IUPAC Name : 1H,1H,2H,2H-Perfluorohexyl propyl carbonate

The compound features a perfluorinated hexyl chain that imparts significant hydrophobicity and chemical stability. These characteristics are crucial for its functionality in various applications.

Chemistry

  • Reagent in Organic Synthesis : 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is utilized as a reagent to introduce perfluoroalkyl groups into organic molecules. This process is essential for developing new materials with enhanced properties.
  • Building Block for Complex Compounds : It serves as a precursor for synthesizing more complex fluorinated compounds that are important in various chemical processes.

Biology

  • Interaction Studies : The compound is studied for its interactions with biological membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in antimicrobial formulations.

Medicine

  • Drug Delivery Systems : Due to its stability and biocompatibility, 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is investigated for use in drug delivery systems. Its unique properties allow for controlled release of therapeutic agents.

Coatings and Materials

  • Hydrophobic Coatings : The compound's exceptional hydrophobicity makes it suitable for developing coatings that repel water and resist contaminants. This property is particularly valuable in the automotive and aerospace industries where durability is critical.
  • Fluorinated Polymers : It is used in the production of high-performance materials such as fluorinated polymers which are known for their thermal stability and chemical resistance.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate revealed significant efficacy against various bacterial strains. The results indicated a potential application in developing new antimicrobial agents.

Cancer Cell Line Research

Research exploring the anticancer effects of this compound showed promising results in inhibiting cell proliferation in specific cancer cell lines. Mechanisms involved include apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is primarily based on its chemical structure. The perfluorinated chain provides hydrophobicity and chemical resistance, while the propyl carbonate group can undergo hydrolysis or substitution reactions. The molecular targets and pathways involved depend on the specific application, such as interaction with biological membranes in drug delivery or surface modification in industrial applications.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Content : Compounds with full perfluorohexyl chains (C6F12) exhibit superior hydrophobicity compared to partially fluorinated analogs (e.g., C6F10 in 1H,1H,7H-Perfluorohexyl ethyl carbonate) .
  • Alkyl Group Impact : Ethyl and propyl groups enhance solubility in organic solvents, while fluorinated alkyl chains (e.g., 3-fluoropropyl) further reduce surface energy .

Research Findings and Industrial Relevance

  • Surface Engineering: Fluorinated carbonates are critical in creating superhydrophobic surfaces, with water contact angles >150°, by mimicking natural micro/nanostructured surfaces like lotus leaves .
  • Environmental Considerations : Long perfluoroalkyl chains (e.g., C8F17) face regulatory restrictions due to persistence, shifting industry focus toward shorter-chain alternatives like C6F12 derivatives .

Biological Activity

1H,1H,2H,2H-Perfluorohexyl propyl carbonate (PFHPC) is a fluorinated organic compound with the molecular formula C₁₀H₁₁F₉O₃ and a molecular weight of approximately 350.178 g/mol. Its unique chemical properties, derived from the presence of perfluorinated chains, confer exceptional thermal stability, chemical resistance, and hydrophobicity. These characteristics make PFHPC valuable in various industrial applications and scientific research, particularly in drug delivery systems and surface modification technologies.

PFHPC is synthesized through the reaction of 1H,1H,2H,2H-perfluorohexanol with propyl chloroformate under anhydrous conditions. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. This synthesis method is typically performed at room temperature to prevent the decomposition of reactants and can be scaled for industrial production using continuous flow reactors .

Biological Activity Overview

The biological activity of PFHPC has been investigated in various contexts, focusing on its interactions with biological membranes and its potential applications in drug delivery systems. Its hydrophobic nature allows it to interact effectively with lipid environments, enhancing the stability of emulsified systems and potentially improving the bioavailability of hydrophobic drugs.

Key Findings

  • Surface Modification : PFHPC can modify surfaces to enhance biocompatibility and reduce protein adsorption, which is crucial for biomedical applications .
  • Drug Delivery : Its ability to form stable emulsions suggests that PFHPC could serve as a carrier for hydrophobic drugs, improving their solubility and therapeutic effectiveness .
  • Membrane Interactions : Studies indicate that PFHPC interacts favorably with lipid bilayers, potentially altering membrane fluidity and permeability .

Comparative Analysis

To better understand the unique properties of PFHPC compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsUnique Properties
1H,1H,2H-perfluorooctyl propyl carbonateLonger perfluorinated chainEnhanced hydrophobicity and thermal stability
Perfluorodecyl propyl carbonateEven longer perfluorinated chainGreater chemical resistance
3M™ Novec™ Engineered FluidsVarious fluorinated hydrocarbonsSpecialized for heat transfer applications

This table illustrates how the length of the perfluorinated chain influences the properties of these compounds. PFHPC's combination of thermal stability and chemical resistance makes it particularly advantageous for specific applications compared to its analogs .

Case Studies

Several case studies have explored the biological activity of PFHPC in more detail:

  • Study on Drug Delivery Systems :
    • Researchers investigated the use of PFHPC as a vehicle for delivering hydrophobic drugs. The study demonstrated that formulations containing PFHPC significantly improved drug solubility and release profiles compared to traditional carriers .
  • Surface Modification Applications :
    • A study focused on using PFHPC to modify medical device surfaces. Results showed reduced bacterial adhesion and improved biocompatibility in vitro, suggesting that PFHPC-treated surfaces might reduce infection risks associated with implants .
  • Membrane Interaction Studies :
    • Investigations into how PFHPC interacts with lipid membranes revealed changes in membrane fluidity that could enhance drug absorption rates across biological barriers .

Q & A

Q. What are the established synthetic routes for 1H,1H,2H,2H-Perfluorohexyl propyl carbonate, and how are reaction conditions optimized?

The compound is typically synthesized via esterification between a perfluoroalkyl alcohol (e.g., 1H,1H,2H,2H-perfluorohexan-1-ol) and a carbonate precursor (e.g., propyl chloroformate). Key steps include:

  • Catalysis : Use of bases like pyridine or triethylamine to neutralize HCl byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity while avoiding fluorophobic effects common in perfluorinated systems .
  • Temperature Control : Reactions are often conducted at 50–70°C to balance reaction rate and side-product formation, as seen in analogous fluorinated carbonate syntheses .
  • Purification : Column chromatography or fractional distillation is employed to isolate the product, given the compound’s high hydrophobicity and low volatility.

Q. How is 1H,1H,2H,2H-Perfluorohexyl propyl carbonate characterized structurally and functionally?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the perfluorohexyl chain’s integrity, while 1H^{1}\text{H} NMR resolves the propyl carbonate moiety. Broadened proton signals may occur due to paramagnetic effects near fluorine-rich regions, as observed in similar fluorinated silanes .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns, validated against databases like PubChem .
  • Surface Energy Analysis : Contact angle measurements (using water/methylene iodide) quantify hydrophobicity, with surface energy components calculated via Owens-Wendt methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact. Avoid latex gloves, as fluorinated compounds may permeate them .
  • Ventilation : Use fume hoods to mitigate inhalation risks, though the compound’s low volatility reduces aerosolization.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing fluorinated carbonates be addressed?

Fluorinated alcohols exhibit low nucleophilicity, complicating esterification. Strategies include:

  • Activating Agents : Use of carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) to generate reactive intermediates.
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing side-product formation in sterically hindered systems .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize leaving-group compatibility and solvent effects .

Q. What advanced analytical techniques resolve spectral ambiguities in fluorinated carbonate analysis?

  • 2D NMR (COSY, HSQC) : Correlates 1H^{1}\text{H}-19F^{19}\text{F} couplings to distinguish overlapping signals in complex mixtures .
  • LC-MS/MS with Kendrick Mass Defect Analysis : Identifies trace degradation products or isomers by leveraging systematic mass shifts, as applied to PFAS homologs .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms surface composition in thin-film applications by quantifying fluorine-carbon ratios .

Q. How does the compound’s environmental persistence align with PFAS regulatory frameworks?

  • Biodegradation Studies : Aerobic/anaerobic assays using soil microcosms assess half-life, with LC-MS monitoring for perfluorohexanoic acid (PFHxA), a potential breakdown product .
  • Bioaccumulation Potential : Log KowK_{ow} values (predicted via EPI Suite) and in vitro protein-binding assays evaluate bioaccumulation risks .
  • Regulatory Alignment : Compare structural features to OECD PFAS definitions, focusing on perfluoroalkyl chain length and functional group stability .

Q. What role does the compound play in designing superhydrophobic coatings?

  • Hierarchical Surface Structuring : Combines the compound’s low surface energy with nano/micro-textured substrates (e.g., etched silicon or polymer templates) to achieve contact angles >150°, mimicking lotus-leaf effects .
  • Durability Testing : Accelerated weathering (UV exposure, abrasion cycles) evaluates coating stability, with SEM/FTIR tracking morphological/chemical changes .

Methodological Considerations

Q. How are computational tools applied to predict the compound’s physicochemical properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or surfaces, validated against experimental contact angle data .
  • QSPR Models : Relate structural descriptors (e.g., fluorine content, chain length) to properties like log PP or thermal stability .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., stoichiometry, temperature) using response surface methodology .

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